molecular formula C22H15BrN2O2 B5777235 4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide

Cat. No.: B5777235
M. Wt: 419.3 g/mol
InChI Key: XVGWNGXAQDOBBW-HIXSDJFHSA-N
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Description

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a phenyl group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide typically involves the condensation of 4-bromoaniline with 3-oxo-2-phenylindene-1-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit elastase, an enzyme involved in tissue degradation, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide is unique due to its specific structural features, such as the indene moiety and the (Z)-configuration of the imine bond. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-16-12-10-15(11-13-16)22(27)25-24-20-17-8-4-5-9-18(17)21(26)19(20)14-6-2-1-3-7-14/h1-13,19H,(H,25,27)/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWNGXAQDOBBW-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=N/NC(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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